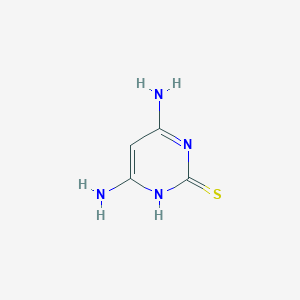

4,6-Diamino-2-mercaptopyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680831. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4,6-diamino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAWOHUJKPKOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061395 | |

| Record name | 4,6-Diamino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-39-3 | |

| Record name | 4,6-Diamino-2-mercaptopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thio-6-aminocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Diamino-2-mercaptopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 4,6-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Diamino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-diaminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIO-6-AMINOCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VP6I0FY3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4,6-Diamino-2-mercaptopyrimidine

Introduction: The Significance of 4,6-Diamino-2-mercaptopyrimidine (DAMP)

This compound (DAMP), with CAS number 1004-39-3, is a pivotal heterocyclic compound that serves as a fundamental building block in medicinal chemistry and materials science.[1][2][3] Its pyrimidine core, functionalized with two amino groups and a mercapto group, offers multiple reactive sites for chemical modification and the construction of more complex molecular architectures.[4] Derivatives of DAMP have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making it a molecule of significant interest for drug development professionals.[4][5]

A key chemical feature of DAMP is its existence in tautomeric forms: the thione and thiol forms.[6] This equilibrium is crucial as it influences the molecule's reactivity and its interactions in biological systems. The thione form, featuring a carbon-sulfur double bond (C=S), generally predominates. Understanding this tautomerism is essential for the accurate interpretation of characterization data.[7] This guide provides a detailed, field-proven methodology for the synthesis of DAMP and a comprehensive strategy for its structural and purity validation.

Part 1: Synthesis of this compound

Principle and Mechanism

The most efficient and widely adopted synthesis of DAMP involves the base-catalyzed condensation reaction between malononitrile and thiourea.[1][8] This reaction proceeds via a well-established mechanism:

-

Deprotonation: A strong base, typically sodium methanolate, deprotonates the α-carbon of malononitrile, which is highly acidic due to the electron-withdrawing effect of the two nitrile groups. This generates a stabilized carbanion.

-

Nucleophilic Attack: The thiourea then acts as a nucleophile, attacking one of the nitrile groups of the activated malononitrile.

-

Cyclization and Tautomerization: A subsequent intramolecular cyclization occurs, followed by tautomerization to form the stable aromatic pyrimidine ring.

The choice of sodium methanolate as the base is causal; it is strong enough to efficiently generate the malononitrile carbanion in an alcoholic solvent, facilitating a homogenous reaction environment. The final acidification step is critical to neutralize the reaction mixture and precipitate the final product in its neutral form.[1][8]

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high yield and purity.

Reagents and Equipment:

-

Malononitrile (6.24 mol)

-

Thiourea (2.50 mol)

-

Sodium Methanolate (9.98 mol)

-

Methanol (2 L)

-

Deionized Water (3.5 L)

-

Acetic Acid

-

Multi-neck round-bottom flask with mechanical stirrer, condenser, and thermometer

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

-

Reaction Setup: In a multi-neck flask, dissolve sodium methanolate (540 g, 9.98 mol) in methanol (2 L) with stirring.[1]

-

Addition of Reactants: Sequentially add thiourea (190 g, 2.50 mol) and then malononitrile (412 g, 6.24 mol) to the methanol solution.[1][8]

-

Reaction: Heat the mixture to 40 °C and maintain this temperature with continuous stirring for 30 hours.[1][8] The mixture will gradually form a solid precipitate.

-

Initial Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the solid product by filtration.[1]

-

Purification via pH Adjustment: Dissolve the collected filter cake in deionized water (3.5 L).[1]

-

Precipitation: While stirring, carefully adjust the pH of the solution to approximately 7 using acetic acid. This step protonates the pyrimidine salt, causing the neutral DAMP to precipitate out of the solution.[1]

-

Final Collection and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly. The expected product is a light yellow solid with a typical yield of around 94%.[1]

Part 2: Characterization of this compound

Comprehensive characterization is imperative to confirm the identity, structure, and purity of the synthesized DAMP. The following workflow outlines the standard analytical techniques employed.

Physical Properties

-

Appearance: The purified compound should be a light yellow to brown-grey powder or crystalline solid.[1][8]

-

Melting Point: DAMP has a high melting point, typically reported as greater than 280-300 °C, indicating its stable crystalline structure.[1]

-

Solubility: It is soluble in aqueous base solutions like 1 M NaOH.[8]

Spectroscopic Techniques for Structural Elucidation

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis is a rapid and effective method to confirm the presence of key functional groups. A KBr pellet of the sample is typically used for analysis.[9]

-

N-H Stretching: Strong, broad absorption bands are expected in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the two primary amino (-NH₂) groups.[4][10]

-

C=N and C=C Stretching: Vibrations from the pyrimidine ring will appear in the 1550-1650 cm⁻¹ region.

-

Thione C=S Stretching: A characteristic absorption for the C=S bond of the thione tautomer is expected around 1150-1300 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The sample is typically dissolved in a deuterated solvent like DMSO-d₆.

-

¹H NMR:

-

-NH₂ Protons: A broad singlet appearing around 6.0-7.0 ppm, integrating to 4 protons. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

-

C5-H Proton: A sharp singlet is expected for the lone proton on the pyrimidine ring, typically appearing around 5.0-5.5 ppm.[4][5]

-

N-H/S-H Proton: A very broad singlet at a higher chemical shift (downfield), often above 10 ppm, corresponding to the proton of the thioamide/thiol group. Its position and intensity can vary due to tautomerism and solvent exchange.

-

-

¹³C NMR:

-

C5: The carbon atom bearing a hydrogen (C5) is expected to resonate furthest upfield among the ring carbons, typically around 80-90 ppm.[4]

-

C4 and C6: The two carbons attached to the amino groups (C4 and C6) are chemically equivalent and will show a single resonance around 160-165 ppm.[4]

-

C2 (C=S): The thione carbon (C2) is the most deshielded, appearing significantly downfield, typically in the range of 170-180 ppm.[4]

-

3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

-

Molecular Weight: The molecular formula is C₄H₆N₄S, corresponding to a molecular weight of 142.18 g/mol .[11]

-

Expected Ion: In High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI), the expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 143.039.[5] This provides unambiguous confirmation of the elemental composition.

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final product. A purity of ≥98% is typically required for applications in drug discovery.

-

Methodology: A reverse-phase HPLC method is suitable. A C18 column can be used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like water with a small amount of formic or phosphoric acid).[12]

-

Expected Result: A pure sample will exhibit a single major peak in the chromatogram at a specific retention time. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Summary of Characterization Data

| Parameter | Technique | Expected Result | Reference |

| Appearance | Visual Inspection | Light yellow to brown-grey powder | [1][8] |

| Melting Point | Melting Point Apparatus | >280 °C | |

| Molecular Weight | Mass Spectrometry | 142.18 g/mol ; [M+H]⁺ at m/z ≈ 143.039 | [5][11] |

| N-H Stretch | FT-IR | 3100-3500 cm⁻¹ (broad) | [4][10] |

| C=S Stretch | FT-IR | ~1150-1300 cm⁻¹ | - |

| C5-H Signal | ¹H NMR | ~5.0-5.5 ppm (singlet) | [4][5] |

| -NH₂ Signal | ¹H NMR | ~6.0-7.0 ppm (broad singlet) | - |

| C2 Signal (C=S) | ¹³C NMR | ~170-180 ppm | [4] |

| C4, C6 Signal | ¹³C NMR | ~160-165 ppm | [4] |

| Purity | HPLC | ≥98.0% |

Conclusion

This guide has detailed a robust and high-yield synthesis for this compound, a compound of considerable value to the scientific community. The causality behind the chosen synthetic strategy and the importance of specific steps have been explained to provide a deeper understanding beyond a simple recitation of the protocol. Furthermore, a multi-faceted characterization workflow has been presented, integrating spectroscopic and chromatographic techniques to provide a self-validating system for confirming the product's identity and purity. Adherence to these methodologies will ensure the reliable production and validation of DAMP, enabling its successful application in further research and development endeavors.

References

- 1. This compound | 1004-39-3 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 1004-39-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2-(Heptylthio)pyrimidine-4,6-diamine [mdpi.com]

- 5. REACTIONS OF this compound WITH MONOCHLOROACETIC ACID ETHERS [7universum.com]

- 6. Tautomer - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. ijera.com [ijera.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Thio-6-aminocytosine | C4H6N4S | CID 1201482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

chemical properties of 4,6-Diamino-2-mercaptopyrimidine

An In-Depth Technical Guide to the Chemical Properties of 4,6-Diamino-2-mercaptopyrimidine

Introduction

This compound (DAMP), also known as 4,6-Diaminopyrimidine-2-thiol, is a pivotal heterocyclic compound within the pyrimidine family.[1] Its structure, featuring a pyrimidine core functionalized with two highly reactive amino groups at the C4 and C6 positions and a mercapto group at the C2 position, makes it an exceptionally versatile building block in synthetic and medicinal chemistry.[2][3] Pyrimidine derivatives are of immense interest as they form the core structure of nucleobases in DNA and RNA and are present in a vast number of pharmacologically active agents.[4][5]

The strategic placement of nucleophilic amino groups and an acidic mercapto group imparts a rich and varied reactivity profile to DAMP. This allows for selective functionalization to generate extensive libraries of derivatives. The compound exhibits significant thione-thiol tautomerism, a critical property that influences its reactivity and interactions in biological systems.[6][7] This guide provides a comprehensive exploration of the synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity of DAMP, with a focus on its applications as a precursor in drug discovery and materials science.

Synthesis of this compound

The most common and efficient synthesis of DAMP involves the base-catalyzed condensation of malononitrile with thiourea.[8] This one-pot reaction proceeds with high yield and provides a straightforward route to the target molecule.

Reaction Scheme

The overall reaction is a cyclocondensation where the active methylene group of malononitrile reacts with the thiourea in the presence of a strong base, such as sodium methoxide or sodium ethoxide, in an alcoholic solvent.[8]

Caption: Synthesis of DAMP via condensation of malononitrile and thiourea.

Experimental Protocol: Synthesis from Malononitrile and Thiourea

Causality: This protocol utilizes sodium methoxide to deprotonate the active methylene carbon of malononitrile, forming a carbanion. This potent nucleophile then attacks the electrophilic carbon of thiourea, initiating the cyclization cascade. Methanol serves as a suitable polar protic solvent for the reactants and reagents.

-

Preparation : To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 500 mL of absolute ethanol.

-

Base Addition : Carefully add 75 g of sodium ethoxide to the ethanol with stirring.

-

Reactant Addition : Add 80 g of thiourea and 66 g of malononitrile to the flask.[8]

-

Reaction : Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Isolation : After the reaction is complete, stop heating and allow the mixture to cool to room temperature. A solid precipitate will form.

-

Purification : Collect the solid product by filtration. Dissolve the crude solid in approximately 3.5 L of hot water.

-

Neutralization : Adjust the pH of the aqueous solution to ~7 using acetic acid. This will precipitate the purified product.

-

Final Product : Filter the resulting pale yellow solid, wash with cold water, and dry under vacuum to yield this compound.[8]

Physicochemical and Spectroscopic Properties

The identity and purity of synthesized DAMP are confirmed through its distinct physical and spectroscopic characteristics.

Table 1: Physicochemical Properties of DAMP

| Property | Value | Source(s) |

| IUPAC Name | 4,6-diamino-1H-pyrimidine-2-thione | [1] |

| CAS Number | 1004-39-3 | [1] |

| Molecular Formula | C₄H₆N₄S | [1][8] |

| Molecular Weight | 142.18 g/mol | [1] |

| Appearance | Pale yellow to brown-grey powder/solid | [8][9] |

| Melting Point | >280 °C (decomposes) | [10] |

| SMILES | NC1=CC(=NC(=S)N1)N | [1] |

| InChI Key | QCAWOHUJKPKOMD-UHFFFAOYSA-N | [1] |

Thione-Thiol Tautomerism

A fundamental chemical property of DAMP is its existence as an equilibrium mixture of two tautomeric forms: the thione form (4,6-diamino-1H-pyrimidine-2-thione) and the thiol form (4,6-diamino-pyrimidine-2-thiol).[1][6] Quantum mechanical studies indicate that in the gas phase, the thiol form is more stable.[7][11] However, in polar solvents like water or DMSO, the thione form is favored due to better solvation and hydrogen bonding interactions.[7][12] This equilibrium is crucial as it dictates the primary site of reactivity.

Caption: Thione-thiol tautomeric equilibrium of DAMP.

Table 2: Spectroscopic Data for DAMP

| Technique | Characteristic Data | Interpretation | Source(s) |

| ¹H NMR (DMSO-d₆) | δ ~5.0-5.3 ppm (s, 1H)δ ~6.5-7.5 ppm (br s, 4H)δ ~11.5 ppm (br s, 1H) | Aromatic C5-HTwo NH₂ groupsN-H of thione | [2][13][14] |

| ¹³C NMR (DMSO-d₆) | δ ~78-90 ppmδ ~162-166 ppmδ ~175-180 ppm | C5C4, C6C2 (C=S) | [2][14] |

| IR (KBr, cm⁻¹) | 3100-3500 (broad)~2220 (if CN present)1570-1650~1300 | N-H stretching (amino groups)C≡N stretch (in precursors/derivatives)C=C and C=N stretchingC=S stretching | [2][13][14] |

| HRMS (ESI-TOF) | m/z [M+H]⁺ ≈ 143.0391 | Calculated for C₄H₇N₄S⁺ | [2][13] |

Chemical Reactivity and Derivatization

The synthetic utility of DAMP stems from the differential reactivity of its functional groups. The mercapto/thiolate group is a soft nucleophile, while the amino groups are hard nucleophiles.

S-Alkylation: A Gateway to Thioether Derivatives

The most prominent reaction of DAMP is the S-alkylation of the mercapto group.[2] In the presence of a base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This anion readily reacts with electrophiles like alkyl halides to form stable thioether derivatives. This reaction is highly selective for the sulfur atom, a preference explained by the Hard and Soft Acids and Bases (HSAB) principle, where the soft thiolate nucleophile preferentially attacks the soft alkyl halide electrophile.[2]

Caption: General workflow for the S-alkylation of DAMP.

Experimental Protocol: S-Heptylation of DAMP

Trustworthiness: This protocol provides a validated method for selective S-alkylation, a foundational reaction for creating a wide range of biologically active molecules.[2] The structure of the product is typically confirmed unambiguously using a combination of ¹H, ¹³C, and HMBC NMR spectroscopy.[2]

-

Thiolate Formation : Dissolve DAMP (0.35 mmol) in a mixture of 1.0 N NaOH (0.35 mL) and methanol (5.0 mL). Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt. Evaporate the solvent to obtain the tan-colored sodium salt.[2]

-

Alkylation : Dissolve the obtained salt in DMF (5.0 mL). Add n-heptyl chloride (0.35 mmol) to the solution.

-

Reaction Conditions : Stir the reaction mixture at 50 °C for 16 hours. Monitor the reaction completion by TLC.[2]

-

Work-up : After completion, evaporate the DMF under reduced pressure. Treat the residue with water (50 mL) and extract the product with chloroform (3 x 50 mL).[2]

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 2-(heptylthio)pyrimidine-4,6-diamine product.[2]

Other Key Reactions

-

Cyclization : DAMP is a crucial precursor for building fused heterocyclic systems. For example, it can undergo cyclization reactions to form purine and pteridine derivatives, which are scaffolds of high interest in medicinal chemistry.[2][13]

-

Condensation : The exocyclic amino groups at C4 and C6 can participate in condensation reactions with aldehydes and ketones to form Schiff bases, providing another avenue for structural modification.[2]

-

Metal Coordination : The nitrogen and sulfur atoms in DAMP are excellent ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination complexes with interesting catalytic and biological properties.[3][15][16]

Applications in Research and Drug Development

The structural features of DAMP make it a privileged scaffold in the design of novel therapeutic agents and functional materials.

-

Oncology : Derivatives of DAMP have been synthesized and evaluated as potent anticancer agents, particularly against leukemia cell lines.[5][14] The pyrimidine core acts as a bioisostere for natural purines, allowing these compounds to interfere with nucleic acid synthesis or kinase signaling pathways.

-

Cardiovascular Disease : Certain 2-thioadenosine derivatives, synthesized from DAMP, are known to exhibit pharmacological activities such as coronary vasodilation and inhibition of platelet aggregation, making them relevant for treating cardiovascular disorders.[8][10][13]

-

Neurodegenerative Disease : Modified DAMP structures have been developed as potent and selective A₃ adenosine receptor antagonists.[4][17] These receptors are implicated in various neurological and inflammatory conditions.

-

Antimicrobial Agents : The pyrimidine scaffold is found in many compounds with antibacterial, antifungal, and antiviral properties.[2][5][18] Novel DAMP-based MOFs have also shown significant antibacterial and antibiofilm activity.[16]

-

Materials Science : Beyond medicine, DAMP and its derivatives are used as effective corrosion inhibitors for metals like copper and in the synthesis of functional coordination polymers for catalysis.[3]

Safety and Handling

-

Hazard Identification : this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated fume hood.

-

Storage : Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents. Recommended storage temperature is between 2-30°C.[10]

Conclusion

This compound is a cornerstone heterocyclic building block with a rich chemical profile defined by its tautomeric nature and multiple reactive sites. Its straightforward synthesis and versatile reactivity, particularly the selective S-alkylation, provide chemists with a powerful tool for generating diverse molecular architectures. The demonstrated biological activities of its derivatives across oncology, infectious diseases, and cardiovascular medicine underscore its enduring importance in modern drug discovery and development. This guide serves as a foundational resource for researchers aiming to harness the unique chemical properties of DAMP for the creation of novel and impactful chemical entities.

References

- 1. 2-Thio-6-aminocytosine | C4H6N4S | CID 1201482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy this compound | 1004-39-3 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamopen.com [benthamopen.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. echemi.com [echemi.com]

- 9. This compound | 1004-39-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. This compound | 1004-39-3 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. REACTIONS OF this compound WITH MONOCHLOROACETIC ACID ETHERS [7universum.com]

- 14. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

The Multifaceted Biological Activity of 4,6-Diamino-2-mercaptopyrimidine and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4,6-Diamino-2-mercaptopyrimidine (DAMP) and its derivatives have emerged as a versatile class of molecules with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of DAMP derivatives, with a particular focus on their anticancer, antibacterial, and antioxidant properties. We delve into the molecular mechanisms underpinning these activities, supported by experimental evidence and structure-activity relationship (SAR) studies. Detailed experimental protocols for the synthesis of key derivatives and the evaluation of their biological efficacy are provided to facilitate further research and development in this promising area of drug discovery.

Introduction: The Chemical Versatility and Biological Significance of this compound

This compound, a heterocyclic compound featuring a pyrimidine ring substituted with two amino groups and a mercapto group, serves as a crucial building block in synthetic and medicinal chemistry.[1] Its unique structural arrangement, possessing multiple reactive sites—the amino groups and the thiol group—allows for a wide array of chemical modifications, leading to the generation of diverse libraries of derivatives. These derivatives, including S-alkylated compounds, Schiff bases, and metal-organic frameworks (MOFs), have demonstrated significant potential in various therapeutic areas.[2][3][4] The structural similarity of the pyrimidine core to the bases of nucleic acids suggests its potential to interact with biological macromolecules, a hypothesis that has been extensively validated through numerous studies.[1]

This guide will explore the key biological activities of DAMP and its derivatives, elucidating the scientific rationale behind their therapeutic potential.

Synthesis of this compound and its Key Derivatives

The successful exploration of the biological potential of DAMP derivatives hinges on robust and efficient synthetic methodologies. This section outlines the fundamental synthesis of the parent compound and the general procedures for preparing its most common and biologically active derivatives.

Synthesis of the Core Scaffold: this compound

A common and effective method for the synthesis of this compound involves the condensation of malononitrile and thiourea in the presence of a suitable base, such as sodium ethoxide.[5]

Experimental Protocol: Synthesis of this compound [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add thiourea and malononitrile.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Precipitation: Acidify the aqueous solution with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of S-Alkylated Derivatives

The mercapto group at the C2 position is a prime site for modification. S-alkylation is a straightforward and widely used method to introduce a variety of substituents, which can significantly influence the compound's lipophilicity and biological activity.[2]

Experimental Protocol: General Procedure for S-Alkylation [2][6]

-

Deprotonation: Dissolve this compound in a suitable solvent (e.g., DMF or ethanol) and treat it with a base (e.g., NaOH, K₂CO₃, or NaH) to generate the thiolate anion.

-

Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide or iodide) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a specified period, monitoring the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, pour the mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Synthesis of Schiff Base Derivatives

The amino groups at the C4 and C6 positions offer another avenue for derivatization. Condensation with various aldehydes or ketones leads to the formation of Schiff bases, which have shown a broad range of biological activities.[3]

Experimental Protocol: General Procedure for Schiff Base Synthesis [3][7]

-

Reaction Setup: Dissolve this compound or its S-alkylated derivative in a suitable solvent (e.g., ethanol or methanol).

-

Addition of Carbonyl Compound: Add the appropriate aldehyde or ketone to the solution, often in the presence of a catalytic amount of acid (e.g., glacial acetic acid).

-

Reaction: Reflux the reaction mixture for several hours.

-

Isolation: Upon cooling, the Schiff base product often precipitates out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry. Further purification can be achieved by recrystallization.

Anticancer Activity: Mechanisms and Efficacy

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[8] The anticancer activity is often multifaceted, involving the induction of apoptosis through various signaling pathways and the inhibition of key enzymes involved in cancer cell proliferation and survival.

Induction of Apoptosis via ROS-Mediated Mitochondrial Pathway

A prominent mechanism of anticancer action for some pyrimidine derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[8] Increased intracellular ROS levels can lead to oxidative stress, causing damage to cellular components and triggering the intrinsic apoptotic pathway.

This process typically involves:

-

Mitochondrial Membrane Depolarization: Elevated ROS disrupts the mitochondrial membrane potential.

-

Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

-

Caspase Activation: Cytochrome c activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3.

-

Regulation by Bcl-2 Family Proteins: The process is often accompanied by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[9]

Caption: ROS-mediated mitochondrial apoptosis pathway induced by DAMP derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[10]

Inhibition of Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain 2,4-diaminopyrimidine derivatives have been identified as potent and selective inhibitors of PI3K isoforms, particularly PI3Kδ.[8][11] By blocking the activity of PI3Ks, these compounds can effectively halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis. The selectivity for specific PI3K isoforms is a key area of research to minimize off-target effects.[12][13]

Caption: Inhibition of the PI3K signaling pathway by DAMP derivatives.

Table 1: Anticancer Activity (IC₅₀ in µM) of Selected this compound Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1c | 6-amino-5-cyano-2-thiopyrimidine | Leukemia (SR) | 0.09 | [8] |

| DPTM | S-alkylated (mutilin conjugate) | Not Specified | Potent | [14] |

| Compound 2a | Pyrido[2,3-d]pyrimidine | Not Specified | 42 | [15] |

| Compound 2f | Pyrido[2,3-d]pyrimidine | Not Specified | 47.5 | [15] |

| Compound 1 | Oleoyl hybrid | HCT116 (Colon) | 22.4 | [10] |

| Compound 2 | Oleoyl hybrid | HCT116 (Colon) | 0.34 | [10] |

Note: This table presents a selection of reported IC₅₀ values to illustrate the range of activity. For a comprehensive understanding, refer to the cited literature.

Antibacterial Activity: Targeting Bacterial Viability

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. This compound derivatives have emerged as a promising class of antibacterial compounds, with activity against both Gram-positive and Gram-negative bacteria.[4][16]

Metal-Organic Frameworks (MOFs) and ROS Generation

A particularly innovative approach involves the use of DAMP as an organic linker in the synthesis of metal-organic frameworks (MOFs) with metal centers such as zinc and cobalt.[4][17] These MOFs exhibit potent antibacterial and antibiofilm activities. The proposed mechanism of action involves a multi-pronged attack on bacterial cells:

-

Electrostatic Interaction: The MOF structure can interact with the bacterial cell surface.

-

Lipid Peroxidation: This interaction can lead to damage of the bacterial cell membrane through lipid peroxidation.

-

ROS Generation: A key bactericidal effect is the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to vital cellular components, ultimately leading to cell death.[4][18]

Inhibition of Bacterial Cell Division

For non-MOF derivatives, one of the proposed mechanisms of antibacterial action is the inhibition of the FtsZ protein.[19] FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (Z-ring) at the division site. Inhibition of FtsZ polymerization disrupts this process, leading to filamentation and eventual cell death. This mechanism presents a promising target for the development of new antibiotics with a novel mode of action.

Experimental Protocol: Antibacterial Susceptibility Testing

A. Disk Diffusion Method

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disk Application: Place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Measurement: Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater antibacterial activity.

B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Table 2: Antibacterial Activity (MIC in µg/mL) of Selected this compound Derivatives

| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| DPTM | S-alkylated (mutilin conjugate) | MRSA | 0.0313 - 0.25 | [14] |

| Zn-MOF | Metal-Organic Framework | S. aureus | 160-320 | [4] |

| Co-MOF | Metal-Organic Framework | S. aureus | 160-320 | [4] |

| F20 | Thiophenyl-pyrimidine | S. aureus | 48 | [16] |

| Compound 11 | Sugar modified uridine | E. coli | 524 | [20] |

Note: This table provides a snapshot of reported MIC values. The activity can vary significantly based on the specific derivative and bacterial strain.

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. Mercaptopyrimidine derivatives have been investigated for their antioxidant potential, primarily their ability to scavenge free radicals.[1][21]

The antioxidant activity is often attributed to the hydrogen-donating ability of the thiol group or the amino groups, which can neutralize reactive oxygen species.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Mix the DPPH solution with various concentrations of the test compound.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). The reduction in absorbance, indicating the scavenging of DPPH radicals, is proportional to the antioxidant activity.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[1]

Table 3: Antioxidant Activity (IC₅₀ in µg/mL) of Selected Mercaptopyrimidine Derivatives

| Compound ID | Derivative Type | Antioxidant Assay | IC₅₀ (µg/mL) | Reference |

| Compound 3b | 2-Mercaptopyrimidine | Nitric oxide scavenging | 30.24 | [1] |

| Compound 3c | 2-Mercaptopyrimidine | Nitric oxide scavenging | 33.14 | [1] |

| Compound 10d | Selenopheno[2,3-d]pyrimidine | DPPH | 11.02 | [22] |

| Compound 10h | Selenopheno[2,3-d]pyrimidine | DPPH | 10.41 | [22] |

| Compound 10i | Selenopheno[2,3-d]pyrimidine | DPPH | 9.46 | [22] |

Note: This table is illustrative of the antioxidant potential of this class of compounds.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[23][24][25] Key SAR observations include:

-

S-Alkylation: The nature of the alkyl or aryl group attached to the sulfur atom significantly impacts lipophilicity and, consequently, cell permeability and biological activity. Bulky and hydrophobic groups can enhance anticancer and antibacterial activities.

-

Substitution on Amino Groups: Modification of the amino groups, such as through the formation of Schiff bases, can introduce additional pharmacophoric features that can interact with biological targets. The electronic properties of the substituents on the aromatic ring of the Schiff base play a crucial role.

-

Ring Fusion: Fusing the pyrimidine ring with other heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines) can lead to compounds with enhanced and more specific biological activities.[15]

Future research in this field should focus on:

-

Rational Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective derivatives.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways involved in the biological activities of these compounds.

-

Combination Therapies: Exploring the synergistic effects of DAMP derivatives with existing therapeutic agents to overcome drug resistance.

-

In Vivo Studies: Translating the promising in vitro results into in vivo models to assess their therapeutic efficacy and safety profiles.

Conclusion

This compound and its derivatives represent a rich and versatile source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antibacterial, and antioxidant agents, coupled with their synthetic accessibility, makes them highly attractive for further investigation in drug discovery and development. The in-depth understanding of their mechanisms of action and structure-activity relationships, as outlined in this guide, provides a solid foundation for the rational design of novel and more effective therapeutic agents based on this privileged scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(Heptylthio)pyrimidine-4,6-diamine | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamopen.com [benthamopen.com]

- 6. REACTIONS OF this compound WITH MONOCHLOROACETIC ACID ETHERS [7universum.com]

- 7. ijpsr.com [ijpsr.com]

- 8. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of a Potent and Selective PI3Kδ Inhibitor (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4 H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile with Improved Pharmacokinetic Profile and Superior Efficacy in Hematological Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of PI3Kγ selective inhibitors: the strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

Spectroscopic Characterization of 4,6-Diamino-2-mercaptopyrimidine: An In-depth Technical Guide

Introduction: The Structural and Functional Significance of 4,6-Diamino-2-mercaptopyrimidine

This compound, also known as 4,6-diamino-2-pyrimidinethiol, is a heterocyclic compound of considerable interest in medicinal chemistry and materials science. Its pyrimidine core is a fundamental building block of nucleic acids, and the strategic placement of two amino groups and a mercapto group imparts a rich chemical reactivity and potential for diverse biological activities.[1] The presence of these functional groups allows for the synthesis of a wide array of derivatives, including those with applications as corrosion inhibitors, and provides multiple coordination sites for the formation of metal complexes.[1]

A critical aspect of the chemistry of this compound is its existence in thiol-thione tautomeric forms. The equilibrium between these forms is influenced by the surrounding environment, such as the solvent.[1] In the gas phase, the thiol tautomer is more stable, while in aqueous solutions, the thione form is favored.[1] This tautomerism is a key consideration in the interpretation of its spectroscopic data. This guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into its structural features and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. The analysis of the NMR spectra of this compound must take into account the thiol-thione tautomerism, which can lead to the presence of signals corresponding to both forms or an averaged signal, depending on the solvent and temperature.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range for carbon signals (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio (typically 1024 or more).

-

-

Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the amino protons and the proton on the pyrimidine ring. Due to the tautomerism, the chemical shifts and appearance of these signals can vary.

-

Amino Protons (NH₂): The two amino groups at positions 4 and 6 are chemically equivalent. The protons of these groups will typically appear as a broad singlet in the range of 5.0-7.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with the solvent. In some aminopyrimidines, the amino proton signal can be observed between 5.1-5.3 ppm.[2]

-

Pyrimidine Ring Proton (H5): The proton at position 5 of the pyrimidine ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-donating amino groups and the electron-withdrawing nature of the pyrimidine ring. A singlet observed at δ 5.26 ppm in an S-alkylated derivative corresponds to this aromatic proton.[3]

-

Thiol/Thione Protons (SH/NH): In the thiol form, a signal for the SH proton would be expected, likely in the region of 3-4 ppm, and it might be broad. In the thione form, an NH proton signal would be present, typically at a higher chemical shift (downfield), potentially in the range of 10-12 ppm, and could also be broad.

A representative ¹H NMR spectrum from a commercial supplier shows a complex pattern, which may be indicative of the presence of multiple tautomers or impurities.[4]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are expected in the aromatic region.

-

C2 (Thione/Thiol Carbon): This carbon is bonded to sulfur and two nitrogen atoms. In the thione form (C=S), this carbon is expected to be significantly deshielded and appear at a high chemical shift, potentially in the range of 170-180 ppm. For comparison, the C2 carbon in an S-alkylated derivative appears at 170.0 ppm.[3]

-

C4 and C6 (Amino-substituted Carbons): These two carbons are equivalent and are attached to amino groups. They are expected to be shielded by the electron-donating effect of the amino groups and appear at a lower chemical shift compared to C2. In an S-alkylated derivative, these carbons resonate at 163.8 ppm.[3]

-

C5: This carbon is situated between the two amino-substituted carbons. It is expected to be the most shielded of the ring carbons. In an S-alkylated derivative, the C5 carbon appears at 79.2 ppm.[3]

The interpretation of ¹³C NMR spectra of pyrimidine derivatives can be complex, and the chemical shifts are sensitive to the substituents and the electronic environment.[5]

Summary of NMR Data

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| H5 | ~5.3 (singlet) | ~79 |

| NH₂ | 5.0 - 7.0 (broad singlet) | - |

| C2 | - | ~170-180 |

| C4, C6 | - | ~164 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The most common method for solid samples is the KBr pellet technique. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

IR Spectral Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino groups, the pyrimidine ring, and the thione/thiol group.

-

N-H Stretching: The amino groups (NH₂) will exhibit symmetric and asymmetric stretching vibrations in the region of 3500-3100 cm⁻¹. A spectrum of the title compound shows absorption bands in the regions of 3339 cm⁻¹ and 3435 cm⁻¹, which are related to the stretching vibrations of the N-H bonds of free NH₂ groups.[6] In a related derivative, these bands were observed at 3470, 3320, and 3181 cm⁻¹.[3]

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the fingerprint region, typically between 1650 and 1400 cm⁻¹.

-

N-H Bending: The bending vibration of the N-H bonds of the amino groups usually appears around 1650-1580 cm⁻¹. A shift in the bending vibration of the NH₂ group near 1628 cm⁻¹ has been observed upon coordination to a metal ion.[6]

-

C=S Stretching (Thione): The thione group (C=S) typically shows a stretching absorption band in the region of 1250-1020 cm⁻¹. This band can sometimes be weak.

-

S-H Stretching (Thiol): If the thiol tautomer is present, a weak S-H stretching band would be expected around 2600-2550 cm⁻¹. This band is often weak and may be difficult to observe.

The NIST Chemistry WebBook provides a reference IR spectrum for 2(1H)-Pyrimidinethione, 4,6-diamino-, which can be used for comparison.[7]

Summary of Key IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3500 - 3100 |

| C=N, C=C Stretch (Ring) | 1650 - 1400 |

| N-H Bend (Amino) | 1650 - 1580 |

| C=S Stretch (Thione) | 1250 - 1020 |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, where the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectral Interpretation

The mass spectrum of this compound (molecular weight: 142.18 g/mol ) is expected to show a molecular ion peak at m/z 142.[8][9] The fragmentation pattern will provide valuable structural information.

Molecular Ion: The molecular ion peak ([M]⁺˙) at m/z 142 should be observable, confirming the molecular weight of the compound.

Proposed Fragmentation Pathway: The fragmentation of pyrimidine derivatives can be complex.[10] Based on the structure of this compound, the following fragmentation pathways are plausible:

-

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 u). This would result in a fragment ion at m/z 115.

-

Loss of NH₂ radical: The loss of an amino radical (•NH₂, 16 u) would lead to a fragment at m/z 126.

-

Loss of SH radical: Cleavage of the C-S bond could result in the loss of a sulfhydryl radical (•SH, 33 u), giving a fragment at m/z 109.

-

Ring Cleavage: The pyrimidine ring can undergo retro-Diels-Alder reactions or other ring-opening and cleavage pathways, leading to smaller fragment ions.

The relative intensities of the fragment ions depend on their stability. The NIST Chemistry WebBook and SpectraBase provide mass spectra for 4,6-diamino-2-pyrimidinethiol that can be analyzed to confirm these fragmentation patterns.[8][9]

Diagram: Molecular Structure and Key Spectroscopic Features

Caption: Molecular structure and summary of key NMR, IR, and MS data for this compound.

Conclusion: A Multi-faceted Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed picture of its molecular structure and chemical characteristics. The interpretation of the spectral data is intrinsically linked to the understanding of its thiol-thione tautomerism, which significantly influences the observed chemical shifts, absorption frequencies, and fragmentation patterns.

The ¹H and ¹³C NMR spectra confirm the presence of the pyrimidine ring and the amino substituents, with the chemical shift of the C2 carbon being a key indicator of the predominant tautomeric form. The IR spectrum provides definitive evidence for the presence of the amino functional groups and the thione (or thiol) moiety. Mass spectrometry confirms the molecular weight and offers insights into the stability of the molecule and its likely fragmentation pathways upon ionization.

This guide serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, providing the foundational spectroscopic knowledge necessary for the characterization and further derivatization of this versatile heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound(1004-39-3) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 2(1H)-Pyrimidinethione, 4,6-diamino- [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 2(1H)-Pyrimidinethione, 4,6-diamino- [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility and Stability of 4,6-Diamino-2-mercaptopyrimidine

Introduction

4,6-Diamino-2-mercaptopyrimidine (CAS: 1004-39-3), a pyrimidine derivative of significant interest in medicinal chemistry and drug development, presents a unique set of physicochemical properties that govern its behavior in various solvent systems and under diverse environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its characterization. Understanding these fundamental properties is paramount for researchers, scientists, and drug development professionals to enable robust formulation design, ensure analytical method integrity, and predict the compound's in vivo fate.

This document is structured to provide not just a list of procedures, but a causal understanding behind experimental choices, empowering the reader to adapt and troubleshoot their own investigations.

Physicochemical Properties of this compound

A thorough understanding of the intrinsic properties of this compound is the foundation for predicting its solubility and stability.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₄S | [1](--INVALID-LINK--) |

| Molecular Weight | 142.18 g/mol | [1](--INVALID-LINK--) |

| Appearance | Pale beige to light brown solid | [1](--INVALID-LINK--) |

| Melting Point | >300 °C (decomposes) | [1](--INVALID-LINK--) |

| pKa (predicted) | 11.81 ± 0.10 | [1](--INVALID-LINK--) |

| LogP (predicted) | -1.2 | [1](--INVALID-LINK--) |

The presence of two amino groups and a mercapto group imparts a high degree of polarity to the molecule, suggesting a predisposition for solubility in polar solvents. The molecule exists in a tautomeric equilibrium between the thione and thiol forms, which can influence its hydrogen bonding capabilities and, consequently, its solubility and stability.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the solubility of this compound in various solvents and provide a robust protocol for its experimental determination.

Qualitative and Quantitative Solubility Data

| Solvent | Type | Predicted Solubility | Estimated Quantitative Solubility (mg/mL) | Rationale/Reference |

| Water | Aqueous | Sparingly Soluble | ~ 1 - 5 | The presence of multiple polar groups capable of hydrogen bonding suggests some aqueous solubility.[3] |

| 0.1 M HCl | Aqueous (Acidic) | Moderately Soluble | ~ 5 - 10 | The amino groups can be protonated, forming salts with increased aqueous solubility. |

| Phosphate Buffer (pH 7.4) | Aqueous (Neutral) | Sparingly Soluble | ~ 1 - 5 | Similar to water, with buffering capacity to maintain a stable pH. |

| 0.1 M NaOH | Aqueous (Basic) | Soluble | > 10 | The mercapto group can be deprotonated to form a more soluble thiolate salt.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | > 20 | A common solvent for polar organic molecules. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | > 20 | Used in the synthesis of derivatives, indicating good solubility.[4] |

| Methanol | Polar Protic | Sparingly Soluble | ~ 1 - 5 | Lower polarity than water may limit the dissolution of this highly polar compound.[2] |

| Ethanol | Polar Protic | Sparingly Soluble | ~ 1 - 5 | Similar to methanol.[2] |

| Acetone | Polar Aprotic | Poorly Soluble | < 1 | Lower polarity and hydrogen bonding capacity compared to other polar solvents. |

| Acetonitrile | Polar Aprotic | Poorly Soluble | < 1 | A less polar aprotic solvent. |

Note: The quantitative solubility values are estimations based on the properties of the molecule and data from related compounds. Experimental verification is highly recommended.

Experimental Protocol for Equilibrium Solubility Determination

The following protocol describes the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, pH buffers, organic solvents)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with UV detector or a validated analytical method

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated HPLC-UV method or other appropriate analytical technique.

-

Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Diagram of the Experimental Workflow for Solubility and Stability Assessment:

Caption: Workflow for solubility and stability studies.

Stability Profile

Assessing the chemical stability of this compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The amide-like linkages within the pyrimidine ring could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening.

-

Oxidation: The mercapto group is prone to oxidation, which can lead to the formation of disulfides, sulfinic acids, or sulfonic acids.[1] The amino groups can also be susceptible to oxidation.

-

Photodegradation: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

-

Hydrogen peroxide (H₂O₂)

-

A photostability chamber

-

A temperature-controlled oven

-

A validated stability-indicating HPLC method

Procedure:

-

Solution Preparation: Prepare solutions of this compound in various stress media at a suitable concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C).

-

Neutral Hydrolysis: Dissolve the compound in water and heat at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the solution with a suitable concentration of H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

-

Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Preparation and Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products.

-

Data Analysis:

-

Calculate the percentage of degradation of this compound at each time point.

-

Identify and quantify the major degradation products.

-

Propose degradation pathways based on the identified products.

-

Diagram of a General Stability-Indicating HPLC Method Development Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data for this compound remains limited in publicly accessible literature, the provided protocols and insights from related structures offer a robust starting point for any research or development endeavor. By systematically applying the described experimental methodologies, researchers can generate the critical data necessary for informed decision-making in formulation development, analytical method validation, and overall drug discovery and development processes. The principles of scientific integrity and logical experimental design outlined herein are intended to serve as a valuable resource for scientists working with this and other novel chemical entities.

References

The Chemistry and Legacy of 4,6-Diamino-2-mercaptopyrimidine: A Comprehensive Technical Guide

This in-depth technical guide delves into the core of 4,6-Diamino-2-mercaptopyrimidine, a pivotal heterocyclic compound. Structured for researchers, scientists, and professionals in drug development, this document navigates through its historical discovery, synthesis, and multifaceted applications. We will explore the causality behind experimental choices, ensuring a narrative grounded in scientific integrity and practical insight.

Foreword: The Unsung Scaffolding of Modern Therapeutics

In the vast landscape of medicinal chemistry, certain molecules, while not always in the spotlight, form the fundamental scaffolding upon which countless therapeutic agents are built. This compound is one such molecule. Its journey from the early explorations of pyrimidine chemistry to its role as a key intermediate in contemporary drug discovery is a testament to the enduring power of foundational organic synthesis. This guide aims to provide a comprehensive understanding of this versatile compound, from its historical roots to its modern-day applications, empowering researchers to leverage its full potential.

PART 1: A Historical Perspective: From Foundational Synthesis to Therapeutic Revolution

The story of this compound is intrinsically linked to the broader history of pyrimidine chemistry, a field that blossomed in the early 20th century. While a definitive record of its initial synthesis remains elusive in seminal literature, its structural motifs are deeply rooted in the pioneering work of chemists like Wilhelm Traube.

At the turn of the 20th century, Traube's extensive work on the synthesis of purines from pyrimidine precursors laid the groundwork for the creation of a vast array of substituted pyrimidines. His methods, often involving the condensation of amino-substituted pyrimidines, were foundational in the field.

The mid-20th century marked a paradigm shift in the application of pyrimidine derivatives, largely driven by the groundbreaking research of George Hitchings and Gertrude Elion. Their work on 2,4-diaminopyrimidines as antagonists of folic acid revolutionized the field of pharmacology and laid the foundation for modern chemotherapy.[1][2][3][4][5] This era of "rational drug design" underscored the therapeutic potential of diaminopyrimidine scaffolds, likely spurring further investigation into related structures, including this compound.

While the specific "eureka" moment for this compound may be lost to the annals of early chemical literature, its importance grew as a versatile building block for more complex molecules with significant biological activity.

PART 2: The Synthesis of this compound: A Step-by-Step Protocol